2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core modified with a 2,4-dioxo group. The structure includes a 3,4-dimethylphenylmethyl substituent at position 3 and an N-ethyl-N-(3-methylphenyl)acetamide group at position 1. These substituents influence its physicochemical and pharmacological properties, such as solubility, metabolic stability, and receptor binding affinity.
Propriétés
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c1-5-27(21-8-6-7-17(2)13-21)23(30)16-28-22-11-12-33-24(22)25(31)29(26(28)32)15-20-10-9-18(3)19(4)14-20/h6-14,22,24H,5,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXUEWKVCZEQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Substituent Impact :
- Electron-donating groups (e.g., methyl in the target compound) enhance lipophilicity and metabolic stability, whereas electron-withdrawing groups (e.g., chloro in compound 5.6) increase polarity and reactivity .
Physicochemical Properties
Observations :
- High melting points (>300°C) in pyrrolo-pyridine derivatives (e.g., 2c) suggest strong intermolecular interactions due to planar fused-ring systems .
- Lower melting points in pyrido-thieno-pyrimidinones (e.g., 24) correlate with reduced symmetry and increased conformational flexibility .
Data Tables
Table 1: Elemental Analysis Comparison
| Compound | %C (Calc/Found) | %N (Calc/Found) | %S (Calc/Found) | Reference |
|---|---|---|---|---|
| Target Compound | – | – | – | – |
| 5.6 | 45.36/45.29 | 12.21/12.23 | 9.32/9.30 | |
| 24 | 58.52/58.35 | 18.96/18.69 | 8.68/8.41 |
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization of thieno[3,2-d]pyrimidinone intermediates and N-alkylation of acetamide derivatives. Critical parameters include:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Yield optimization requires iterative adjustments to stoichiometry and reaction time .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the thienopyrimidine core and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and amide (N-H) functional groups .
Q. How is the compound initially screened for biological activity?
Primary screening includes:
- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer profiling : Cell viability assays (MTT) on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses .
- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
Q. What reaction mechanisms are relevant to its functionalization?
- Nucleophilic substitution : The acetamide moiety reacts with electrophiles (e.g., alkyl halides) under basic conditions .
- Oxidation/Reduction : Thioether groups in analogs can be oxidized to sulfoxides using H2O2 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide analog design?
SAR studies compare structural variants:
| Substituent Modification | Biological Impact | Source |
|---|---|---|
| 3,4-Dimethylbenzyl vs. 4-fluorobenzyl | Enhanced anticancer activity (IC50 ↓ 30%) | |
| N-ethyl vs. N-methyl | Improved metabolic stability in hepatic microsomes | |
| Thieno[3,2-d]pyrimidine vs. pyrido[2,3-d]pyrimidine | Altered selectivity for kinase targets |
Q. How can contradictions in biological data be resolved?
Discrepancies (e.g., varying IC50 values across studies) require:
- Standardized protocols : Uniform cell lines, incubation times, and solvent controls .
- Target validation : CRISPR knockdowns or isoform-specific inhibitors to confirm target engagement .
Q. What computational methods predict its mechanism of action?
- Molecular docking : Simulates binding to ATP pockets of kinases (e.g., EGFR, VEGFR2) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Relate logP and polar surface area to bioavailability .
Q. How can selectivity for therapeutic targets be optimized?
- Fragment-based design : Introduce substituents (e.g., trifluoromethyl) to block off-target interactions .
- Prodrug strategies : Mask polar groups to enhance tissue penetration .
Q. What strategies balance toxicity and efficacy in preclinical studies?
- In vitro toxicity screening : HepG2 liver cell assays and hERG channel inhibition tests .
- Therapeutic index (TI) : Calculate TI = LD50 (in vivo)/IC50 (in vitro) to prioritize analogs .
Q. What challenges arise in pharmacokinetic (PK) profiling?
- Solubility : Use co-solvents (e.g., PEG 400) in animal studies to improve dissolution .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites for deuteration .
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